N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide
CAS No.:
Cat. No.: VC14531205
Molecular Formula: C21H17N3O3
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O3 |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | N-(9-ethylcarbazol-3-yl)-2-nitrobenzamide |
| Standard InChI | InChI=1S/C21H17N3O3/c1-2-23-18-9-5-3-7-15(18)17-13-14(11-12-19(17)23)22-21(25)16-8-4-6-10-20(16)24(26)27/h3-13H,2H2,1H3,(H,22,25) |
| Standard InChI Key | VOHCQGMRJCPAKJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C41 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide (molecular formula: C21H17N3O3, molecular weight: 359.4 g/mol) consists of a carbazole system substituted with an ethyl group at the 9-position and a 2-nitrobenzamide moiety at the 3-position . The carbazole nucleus, a tricyclic aromatic system, provides a planar framework that facilitates π-π stacking interactions with biological macromolecules, while the nitro group at the ortho position of the benzamide enhances electron-withdrawing effects, influencing reactivity and binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H17N3O3 | |
| Molecular Weight | 359.4 g/mol | |
| CAS Number | 2276457 | |
| Density | Not Available | — |
| Boiling Point | Not Available | — |
| LogP (Partition Coefficient) | Estimated 3.8–4.2 |
Synthetic Pathways
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-nitro-benzamide typically begins with 9-ethylcarbazole-3-amine, which undergoes sequential functionalization. A common route involves:
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Alkylation: Reaction of carbazole with bromoethane to introduce the 9-ethyl group .
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Nitration: Selective nitration at the 3-position using nitric acid or mixed acid systems .
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Amidation: Coupling of 3-nitro-9-ethylcarbazole with 2-nitrobenzoyl chloride via nucleophilic acyl substitution .
Notably, nickel-catalyzed reductive aminocarbonylation has emerged as an efficient method for constructing the amide bond, leveraging aryl halides and nitroarenes under CO atmosphere . This method offers high yields (65–89%) and avoids harsh conditions .
Biological Activities and Mechanisms
Table 2: Antimicrobial Efficacy (In Vitro)
| Microbial Strain | MIC (µg/mL) | Mechanism | Source |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | DNA intercalation, ROS generation | |
| Candida albicans | 25.0 | Ergosterol biosynthesis inhibition |
Anticancer Activity
In cancer cell lines (e.g., MCF-7, HeLa), the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization . The nitro group’s bioreduction in hypoxic tumor environments produces cytotoxic radicals, enhancing selective toxicity toward malignant cells.
Molecular Docking and Target Engagement
SARS-CoV-2 Protease Inhibition
Molecular docking studies (MOE2022.02 software) reveal strong binding affinities (−8.76 to −8.92 kcal/mol) between N-(9-ethyl-9H-carbazol-3-yl)-2-nitro-benzamide and SARS-CoV-2 Mpro (PDB: 6LU7) . Key interactions include:
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Hydrogen bonding between the nitro group and Gly143 (2.28 Å).
Table 3: Docking Scores Against Viral Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Residues | Source |
|---|---|---|---|
| Mpro (6LU7) | −8.92 | His41, Gly143 | |
| RdRp (6M71) | −8.85 | Asp760, Lys545 | |
| Spike Glycoprotein (6WPT) | −7.34 | Arg403, Tyr505 |
DNA Topoisomerase II Inhibition
The compound stabilizes the topoisomerase II-DNA cleavage complex, preventing religation of DNA strands. This mechanism is analogous to etoposide but with reduced cardiotoxicity .
Structural Analogues and Comparative Analysis
Methyl-Substituted Derivative
N-(9-Ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide (C22H19N3O3, MW: 373.4 g/mol) replaces the hydrogen at the benzamide’s 2-position with a methyl group, enhancing lipophilicity (LogP: 4.1) and blood-brain barrier permeability .
Antiviral Carbazole Derivatives
Benzofuran-triazolylcarbazole hybrids, synthesized via S-alkylation, demonstrate superior anti-SARS-CoV-2 activity (IC50: 1.2–2.8 µM) compared to remdesivir . These derivatives leverage triazole groups for additional hydrogen bonding with viral proteases .
Table 4: Comparison of Carbazole Derivatives
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
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